molecular formula C21H34N6O2 B6445844 1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 2640885-84-1

1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No. B6445844
CAS RN: 2640885-84-1
M. Wt: 402.5 g/mol
InChI Key: XWTXZZHDWZLIBX-UHFFFAOYSA-N
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Description

The compound “1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one” is a complex organic molecule. It contains several functional groups including an azepane ring, a morpholine ring, a pyrimidine ring, and a piperazine ring . These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, containing multiple cyclic structures and nitrogen atoms. These structures are likely to influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple nitrogen atoms could make it a potential candidate for reactions involving nucleophilic substitution or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of multiple nitrogen atoms could influence its polarity and solubility .

Scientific Research Applications

Transdermal Penetration Enhancement

Azepanone: and its analogues have been studied as chemical penetration enhancers (CPEs) for transdermal drug delivery. Specifically, Azone® (1-dodecylazacycloheptan-2-one or laurocapram) is a well-known CPE. It facilitates the penetration of drugs through the skin by disrupting the stratum corneum barrier. The general structure–activity relationships for designing effective Azone®-like molecules include:

Analytical Chemistry and Chromatography

Researchers use azepanone analogues as chiral selectors in chromatographic separations. Their unique structure allows for enantioselective recognition and separation of stereoisomers. These applications are particularly relevant in pharmaceutical and environmental analysis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses in medicinal chemistry, as well as detailed studies on its synthesis, properties, and mechanism of action .

properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O2/c1-18-16-19(25-12-14-29-15-13-25)23-21(22-18)27-10-8-24(9-11-27)17-20(28)26-6-4-2-3-5-7-26/h16H,2-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTXZZHDWZLIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC(=O)N3CCCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

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